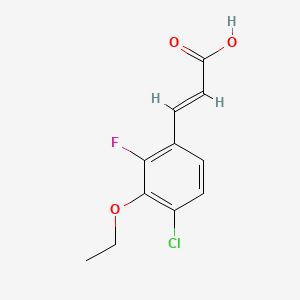

4-Chloro-3-ethoxy-2-fluorocinnamic acid

Description

Properties

IUPAC Name |

(E)-3-(4-chloro-3-ethoxy-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClFO3/c1-2-16-11-8(12)5-3-7(10(11)13)4-6-9(14)15/h3-6H,2H2,1H3,(H,14,15)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYOROFBBRKJCT-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1F)/C=C/C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-3-ethoxy-2-fluorocinnamic acid discovery and synthesis

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid

Abstract

4-Chloro-3-ethoxy-2-fluorocinnamic acid is a polysubstituted aromatic compound of significant interest to the fields of medicinal chemistry and materials science. Its unique electronic and steric profile, conferred by the specific arrangement of chloro, ethoxy, and fluoro substituents on the cinnamic acid scaffold, makes it a valuable and versatile building block for the synthesis of novel pharmaceutical agents and functional materials. While the formal "discovery" of such a specific intermediate is often undocumented outside of proprietary research, its value is inferred from the broad pharmacological activities of related cinnamic acid derivatives.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the logical synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, detailing plausible synthetic routes, step-by-step experimental protocols, and the rationale behind key procedural choices, designed for an audience of research and development scientists.

Introduction: The Rationale for Polysubstituted Cinnamic Acids

The cinnamic acid framework is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumoral properties.[2] The functionalization of the phenyl ring is a cornerstone of modern medicinal chemistry, allowing for the precise modulation of a molecule's pharmacokinetic and pharmacodynamic properties. The subject of this guide, 4-Chloro-3-ethoxy-2-fluorocinnamic acid, incorporates three key substituents:

-

2-Fluoro Group: The high electronegativity of fluorine can profoundly influence the acidity (pKa) of the carboxylic acid and the electronic nature of the aromatic ring. It often enhances metabolic stability and membrane permeability.

-

4-Chloro Group: A lipophilic and electron-withdrawing substituent that can improve binding affinity to target proteins through halogen bonding and other interactions.

-

3-Ethoxy Group: An electron-donating group that can modulate the electronic properties of the ring and serve as a handle for further derivatization.

This specific substitution pattern creates a unique platform for developing targeted therapeutic agents. For instance, related compounds like 4-Chloro-2-fluorocinnamic acid are recognized as important building blocks for creating novel anti-inflammatory and anti-cancer drugs.[4]

Proposed Synthetic Pathway: A Retrosynthetic Approach

A robust synthesis of the target molecule hinges on the preparation of a key intermediate: 4-Chloro-3-ethoxy-2-fluorobenzaldehyde . Once this aldehyde is obtained, a reliable Knoevenagel condensation can be employed to construct the cinnamic acid moiety. The following sections detail a plausible, multi-step synthesis starting from a commercially available precursor.

Caption: Retrosynthetic analysis for the target cinnamic acid.

Experimental Protocols & Mechanistic Insights

Part I: Synthesis of the Key Intermediate: 4-Chloro-3-ethoxy-2-fluorobenzaldehyde

The primary challenge is the regioselective introduction of functional groups onto the benzene ring. Our proposed route begins with 1-Chloro-2-ethoxy-3-fluorobenzene, navigating the directing effects of the existing substituents.

Step 1: Electrophilic Nitration The initial substituents (Chloro, Fluoro, Ethoxy) are all ortho-, para-directing. The position para to the strongly activating ethoxy group is blocked by the chloro group. The position ortho to the ethoxy group (C4) is the most sterically accessible and electronically favorable position for nitration.

-

Protocol:

-

To a stirred solution of 1-Chloro-2-ethoxy-3-fluorobenzene (1.0 eq) in concentrated sulfuric acid (3-4 vols), cool the mixture to 0-5°C using an ice-salt bath.

-

Prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) dropwise to a separate flask containing concentrated sulfuric acid (1 vol) at 0°C.

-

Add the nitrating mixture to the substrate solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. The exothermic nature of the reaction necessitates slow addition and efficient cooling to prevent side reactions.

-

Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring completion by TLC or HPLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous slurry with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-Chloro-2-ethoxy-3-fluoro-4-nitrobenzene.

-

Step 2: Reduction of the Nitro Group The nitro group is reduced to an amine, which is a versatile precursor for introducing the aldehyde functionality.

-

Protocol:

-

Suspend the crude nitro compound (1.0 eq) in ethanol or acetic acid.

-

Add iron powder (3-5 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 80°C) for 2-4 hours. The reaction is often visually complete when the yellow color of the starting material fades.

-

Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize residual acid.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield 4-Chloro-3-ethoxy-2-fluoroaniline.

-

Step 3: Conversion of Aniline to Aldehyde (Formylation) This transformation can be achieved via several methods, such as the Sandmeyer or Gattermann reaction, which proceed through a diazonium salt intermediate.

-

Protocol (via Diazotization and Formylation):

-

Dissolve the aniline (1.0 eq) in a mixture of aqueous HCl and THF. Cool to 0°C.

-

Add an aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare the formylating agent. For example, for a Gattermann-type reaction, prepare a solution of copper(I) cyanide or another suitable formyl equivalent.

-

Slowly add the cold diazonium salt solution to the formylating reagent mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

-

Perform a work-up involving extraction with an organic solvent, followed by purification via column chromatography to isolate the desired 4-Chloro-3-ethoxy-2-fluorobenzaldehyde .

-

Part II: Synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid

With the key aldehyde in hand, the final step is a condensation reaction to form the α,β-unsaturated carboxylic acid. The Doebner modification of the Knoevenagel condensation is highly effective for this purpose.[5]

-

Causality: This reaction involves the formation of a carbanion from malonic acid, facilitated by the base (pyridine). This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the final cinnamic acid product. Piperidine serves as a more effective basic catalyst for the initial condensation.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-Chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 eq), malonic acid (1.5 eq), and pyridine (5-10 vols).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the mixture to reflux (approx. 90-100°C) for 4-6 hours. Progress can be monitored by TLC, observing the consumption of the aldehyde.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and an excess of 2M hydrochloric acid. This step protonates the carboxylate and neutralizes the pyridine, causing the product to precipitate.

-

Stir the acidic mixture for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove residual pyridine hydrochloride and malonic acid.

-

Dry the solid under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

-

Caption: Experimental workflow for the Knoevenagel condensation.

Product Characterization & Data

To confirm the identity and purity of the final product, a suite of analytical techniques is required.

| Parameter | Expected Data / Technique | Purpose |

| Molecular Formula | C₁₁H₁₀ClFO₃ | Elemental Composition |

| Molecular Weight | 244.65 g/mol | Confirmation of Mass |

| Appearance | White to off-white crystalline solid | Physical State Assessment |

| Melting Point | To be determined experimentally | Purity Indicator |

| ¹H NMR | Chemical shifts and coupling constants consistent with the structure (aromatic, vinyl, ethoxy, and carboxylic acid protons). | Structural Elucidation |

| ¹³C NMR | Expected number of carbon signals with appropriate chemical shifts for sp² and sp³ carbons. | Structural Confirmation |

| ¹⁹F NMR | A singlet corresponding to the single fluorine atom on the aromatic ring. | Fluorine Presence Confirmation |

| Mass Spectrometry | Molecular ion peak (M⁺) or (M-H)⁻ corresponding to the molecular weight. | Molecular Weight Verification |

| FT-IR (ATR) | Characteristic peaks for C=O (acid), O-H (acid), C=C (alkene), and C-O stretches. | Functional Group Identification |

Conclusion and Future Directions

This guide outlines a logical and robust synthetic strategy for producing 4-Chloro-3-ethoxy-2-fluorocinnamic acid, a compound with high potential as an intermediate in modern chemical research. The proposed pathway relies on well-established, high-yielding reactions, providing a solid foundation for laboratory-scale synthesis. The true value of this molecule will be realized in its application as a precursor for more complex target structures. Future work should focus on utilizing this building block in the synthesis of compound libraries for screening against various biological targets, such as kinases, proteases, and other enzymes implicated in cancer and inflammatory diseases. The strategic placement of its functional groups offers multiple avenues for derivatization, ensuring its utility in the ongoing search for next-generation therapeutics.

References

-

Synthesis and Structure−Activity Relationships of Substituted Cinnamic Acids and Amide Analogues: A New Class of Herbicides. ACS Publications. [Link]

- Process for the preparation of optionally substituted cinnamic acid in the presence of a catalyst.

- Process for the preparation of cinnamic acid esters.

-

Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

-

Preparation of cinnamic acids. European Patent Office (EP 0240138 A1). [Link]

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Synthesis and crystal structure of 4-(ethoxycarbonyl)phenyl 2-chloro-4-fluorobenzoate, C16H12ClFO4. ResearchGate. [Link]

-

4-Chlorocinnamic acid | C9H7ClO2 | CID 637797. PubChem - NIH. [Link]

-

4-Chloro-3-fluorocinnamic acid. Howei Pharm. [Link]

-

Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. ResearchGate. [Link]

-

Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed. [Link]

Sources

A Technical Guide to 4-Chloro-3-ethoxy-2-fluorocinnamic Acid (CAS 1324063-26-4): Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cinnamic Acid Scaffold in Modern Drug Discovery

Cinnamic acid and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry.[1] These organic acids, naturally occurring in various plants, consist of a phenyl ring attached to an acrylic acid moiety.[2] This core structure is a versatile foundation for synthetic modification, allowing for the fine-tuning of pharmacological properties.[3] Extensive research has demonstrated that derivatives of cinnamic acid possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[4] The therapeutic potential of these compounds is largely dictated by the nature and substitution pattern on the phenyl ring.[2]

This guide focuses on the specific, less-documented derivative: 4-Chloro-3-ethoxy-2-fluorocinnamic acid (CAS No. 1324063-26-4) . The unique combination of a chloro, an ethoxy, and a fluoro group on the cinnamic acid backbone suggests a compound designed to leverage the distinct physicochemical properties these functional groups impart. This document serves as an in-depth technical resource, providing a plausible synthesis route, detailed protocols for characterization, and a scientifically grounded exploration of its potential applications in drug development.

Molecular Profile and Physicochemical Properties

The strategic placement of halogen and alkoxy groups on an aromatic ring is a cornerstone of modern medicinal chemistry. In the case of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, each substituent is expected to modulate the molecule's electronic properties, lipophilicity, and metabolic stability.

-

Fluorine (at C2): The 2-fluoro substituent can significantly alter the acidity (pKa) of the carboxylic acid group and influence the molecule's conformation. Fluorine is often introduced to block metabolic oxidation at that position, thereby increasing the compound's in vivo half-life.[5]

-

Ethoxy (at C3): The 3-ethoxy group is a lipophilic moiety that can enhance the molecule's ability to cross cellular membranes. Its position may also influence receptor binding and overall biological activity.[6]

-

Chlorine (at C4): The 4-chloro group further increases lipophilicity and can contribute to enhanced binding affinity with biological targets through halogen bonding.[7]

These combined features make 4-Chloro-3-ethoxy-2-fluorocinnamic acid a compelling candidate for investigation as a therapeutic agent.

| Property | Value | Source |

| CAS Number | 1324063-26-4 | Internal Data |

| Molecular Formula | C₁₁H₁₀ClFO₃ | Internal Data |

| Molecular Weight | 244.65 g/mol | Internal Data |

| Appearance | Predicted: White to off-white solid | Inferred |

| Solubility | Predicted: Soluble in organic solvents (DMSO, DMF, Methanol) | Inferred |

| Purity | >97% (Commercially available) | Internal Data |

Synthesis and Purification Workflow

The most direct and widely adopted method for synthesizing cinnamic acids is the Knoevenagel condensation .[8] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a compound containing an active methylene group, typically malonic acid.[9]

Proposed Synthesis Pathway

The synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid would logically proceed from its corresponding aldehyde precursor, 4-chloro-3-ethoxy-2-fluorobenzaldehyde, via a Knoevenagel condensation with malonic acid.

Caption: Proposed synthesis workflow for 4-Chloro-3-ethoxy-2-fluorocinnamic acid.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-Chloro-3-ethoxy-2-fluorocinnamic acid.

Materials:

-

4-Chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 eq)

-

Malonic acid (1.5 eq)

-

Pyridine (solvent)

-

Piperidine (catalyst, ~0.1 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (95%)

-

Deionized Water

-

Standard laboratory glassware, including a round-bottom flask, reflux condenser, and Dean-Stark trap.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-chloro-3-ethoxy-2-fluorobenzaldehyde and malonic acid.

-

Solvent and Catalyst Addition: Add pyridine (approx. 5 volumes relative to the aldehyde) to dissolve the reactants. Add a catalytic amount of piperidine.

-

Condensation Reaction: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 115°C). The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

-

Causality Note: The pyridine acts as both a basic catalyst and a high-boiling solvent. Piperidine is a stronger base that facilitates the formation of the malonic acid enolate. The Dean-Stark trap removes the water byproduct, driving the reaction equilibrium towards the product.[8]

-

-

Reaction Quench and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly pour the reaction mixture into the acidic ice bath with vigorous stirring. A precipitate should form.

-

Causality Note: The acidic workup protonates the carboxylate salt of the cinnamic acid, causing it to precipitate out of the aqueous solution due to its lower solubility.

-

-

Isolation of Crude Product: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual pyridine hydrochloride and other water-soluble impurities.

Detailed Experimental Protocol: Purification

Objective: To purify the crude product by recrystallization.

Procedure:

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated briefly and then hot-filtered to remove the charcoal.

-

Crystallization: Slowly add hot deionized water to the ethanol solution until it becomes slightly turbid (cloudy). Reheat the solution gently until it becomes clear again.

-

Crystal Growth: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Causality Note: The principle of recrystallization relies on the difference in solubility of the compound and impurities in a given solvent system at different temperatures. The compound should be soluble in the hot solvent and insoluble in the cold solvent. Slow cooling promotes the formation of larger, purer crystals.

-

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

| Analysis Technique | Expected Observations |

| ¹H NMR | Expect characteristic signals for aromatic protons, the ethoxy group (a quartet and a triplet), and the vinylic protons of the acrylic acid moiety (two doublets with a large coupling constant, ~16 Hz, for the trans isomer). |

| ¹³C NMR | Expect distinct signals for each of the 11 carbon atoms, including the carbonyl carbon of the carboxylic acid (~170 ppm), aromatic carbons, and the carbons of the ethoxy group. |

| Mass Spectrometry (ESI-) | The primary ion observed should correspond to the deprotonated molecule [M-H]⁻ at m/z ≈ 243.02. The isotopic pattern should confirm the presence of one chlorine atom. |

| FT-IR Spectroscopy | Key peaks should include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), a C=C stretch from the alkene (~1625-1640 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region. |

| HPLC Purity Analysis | A single major peak should be observed, with purity typically >98% for a successfully recrystallized product. |

Postulated Biological Activity and Therapeutic Potential

While specific biological data for 4-Chloro-3-ethoxy-2-fluorocinnamic acid is not yet published, its structural features allow for informed hypotheses regarding its potential therapeutic applications based on extensive literature on related analogues.

-

Anticancer Activity: Many substituted cinnamic acids exhibit cytotoxic effects against various cancer cell lines.[4] The lipophilic and electronically modified phenyl ring of this compound could facilitate interactions with key intracellular targets.

-

Anti-inflammatory Properties: Cinnamic acid derivatives are known to inhibit pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The substituents on this molecule could enhance its ability to modulate such pathways.

-

Antimicrobial Effects: Halogenated cinnamic acid derivatives have shown promising activity against a range of bacteria and fungi.[10] This compound could be a candidate for development as a novel anti-infective agent.

Hypothetical Mechanism of Action: Anti-Inflammatory Pathway

A plausible mechanism for the anti-inflammatory effects of cinnamic acid derivatives is the inhibition of the NF-κB signaling cascade. This pathway is a central regulator of the inflammatory response.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by the title compound.

Future Research and Experimental Design

For researchers interested in exploring the potential of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, a logical first step would be a series of in vitro screening assays.

-

Cytotoxicity Screening: Assess the compound's effect on cell viability across a panel of human cancer cell lines (e.g., breast, colon, lung) and a non-cancerous control cell line (e.g., MRC-5) to determine potency and selectivity.[4]

-

Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).[10]

-

Anti-inflammatory Assays: Use a cell-based model, such as LPS-stimulated macrophages, to measure the compound's ability to inhibit the production of nitric oxide (NO) or pro-inflammatory cytokines like TNF-α and IL-6.

-

Enzyme Inhibition Assays: Based on the results of the initial screens, conduct targeted enzyme assays (e.g., cyclooxygenase (COX) or lipoxygenase (LOX) inhibition) to elucidate the mechanism of action.[4]

Conclusion

4-Chloro-3-ethoxy-2-fluorocinnamic acid represents a promising, albeit underexplored, molecule within the pharmacologically rich class of cinnamic acid derivatives. Its unique substitution pattern is rationally designed to leverage key principles of medicinal chemistry to enhance biological activity and drug-like properties. While specific experimental data remains to be published, the established synthetic routes and the well-documented therapeutic potential of its chemical cousins provide a solid foundation and a clear roadmap for its future investigation. This guide offers the necessary technical framework for researchers to synthesize, characterize, and evaluate this compound, potentially unlocking new avenues in the development of novel therapeutic agents.

References

-

Cinnamic Acid Derivatives and Their Biological Efficacy. National Center for Biotechnology Information. Available at: [Link]

-

Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. National Center for Biotechnology Information. Available at: [Link]

-

The Knoevenagel condensation between substituted benzaldehydes (1a–j)... ResearchGate. Available at: [Link]

-

Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. National Center for Biotechnology Information. Available at: [Link]

-

Knoevenagel condensation between different substituted benzaldehydes... ResearchGate. Available at: [Link]

-

Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. ResearchGate. Available at: [Link]

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Available at: [Link]

-

Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development. Available at: [Link]

-

Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

-

Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Center for Biotechnology Information. Available at: [Link]

- CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde. Google Patents.

- US4845304A - Process for producing fluorobenzaldehydes. Google Patents.

-

p-CHLOROBENZALDEHYDE. Organic Syntheses. Available at: [Link]

- US 9,216,968 B2 - (12) United States Patent. Google Patents.

- (12) United States Patent. Google Patents.

-

4-Chlorocinnamic acid | C9H7ClO2. PubChem. Available at: [Link]

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.

- EP 0289942 B1 - Process for producing fluorobenzaldehydes. Google Patents.

-

Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed. Available at: [Link]

- (12) United States Patent. Google Patents.

- US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 4. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Ethoxy-2,3-difluorocinnamic Acid|High-Purity RUO [benchchem.com]

- 6. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-3-ethoxy-2-fluorocinnamic Acid: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, a substituted aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, proposes a robust synthetic pathway, predicts its spectroscopic signature, and explores its potential therapeutic applications based on established structure-activity relationships within the cinnamic acid family.

Introduction: The Cinnamic Acid Scaffold in Drug Discovery

Cinnamic acid and its derivatives are a class of organic compounds naturally found in a variety of plants, including cinnamon bark.[1] The core structure, featuring a phenyl ring attached to an acrylic acid moiety, serves as a versatile scaffold for chemical modification.[2] These modifications, involving different substituents on the phenyl ring, can dramatically influence the molecule's biological efficacy.[2][3] Cinnamic acid derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antidiabetic, and neuroprotective properties.[1][4] The presence and position of substituents play a crucial role in tuning these activities, making substituted cinnamic acids a rich area for drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Chloro-3-ethoxy-2-fluorocinnamic acid is characterized by a cinnamic acid backbone with three substituents on the phenyl ring: a chloro group at position 4, an ethoxy group at position 3, and a fluoro group at position 2. The trans or (E)-isomer is generally the more stable and common configuration for cinnamic acids due to reduced steric hindrance.[1]

Caption: 2D structure of (E)-4-Chloro-3-ethoxy-2-fluorocinnamic acid.

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₁H₁₀ClFO₃ | - |

| Molecular Weight | 244.65 g/mol | - |

| Appearance | White to off-white solid | Analogy to similar compounds[5] |

| Melting Point | 200-220 °C | Inferred from analogs like 4-chloro-2-fluorocinnamic acid (213-217 °C)[5] |

| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water | General solubility of cinnamic acids |

| pKa | ~4.0 - 4.5 | Based on the acidity of carboxylic acids and electronic effects of substituents |

The electronic properties of this molecule are governed by the interplay of its substituents. The fluorine and chlorine atoms are electronegative and exert an electron-withdrawing inductive effect. The ethoxy group, conversely, is electron-donating through resonance. These competing effects influence the reactivity of the aromatic ring and the acidity of the carboxylic acid group.

Proposed Synthesis Pathway: Knoevenagel Condensation

A reliable method for synthesizing substituted cinnamic acids is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound having an active methylene group, such as malonic acid. For the synthesis of 4-Chloro-3-ethoxy-2-fluorocinnamic acid, the logical starting materials would be 4-chloro-3-ethoxy-2-fluorobenzaldehyde and malonic acid.

Caption: Proposed synthesis workflow via Knoevenagel condensation.

Experimental Protocol

-

Reaction Setup: To a solution of 4-chloro-3-ethoxy-2-fluorobenzaldehyde (1.0 eq) in pyridine (5-10 volumes), add malonic acid (1.2 eq) and piperidine (0.1 eq).

-

Condensation: Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This will protonate the carboxylate and cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride and other water-soluble impurities.

-

Purification: Dry the crude product and purify by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-Chloro-3-ethoxy-2-fluorocinnamic acid.

Causality of Choices:

-

Pyridine as Solvent: Pyridine is a common solvent for this reaction as it is basic enough to facilitate the reaction and has a suitable boiling point for reflux.

-

Piperidine as Catalyst: Piperidine is a more effective basic catalyst than pyridine for the initial deprotonation of malonic acid, accelerating the reaction.

-

Acidification: The acidic workup is crucial for the decarboxylation of the intermediate and precipitation of the final carboxylic acid product.

Predicted Spectroscopic Profile

¹H NMR Spectroscopy (in DMSO-d₆)

-

Carboxylic Acid Proton (-COOH): A broad singlet expected around δ 12.0-13.0 ppm.

-

Alkene Protons (-CH=CH-): Two doublets are expected for the vinylic protons. The proton α to the carbonyl group would likely appear around δ 6.5-6.8 ppm, and the proton β to the carbonyl would be further downfield, around δ 7.6-7.8 ppm. The coupling constant (J) would be in the range of 15-16 Hz, characteristic of a trans configuration.

-

Aromatic Protons: Two doublets corresponding to the two protons on the aromatic ring. Their chemical shifts will be influenced by the surrounding substituents.

-

Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.0-4.2 ppm for the methylene (-CH₂-) protons and a triplet around δ 1.3-1.5 ppm for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy (in DMSO-d₆)

-

Carbonyl Carbon (-COOH): Expected around δ 167-170 ppm.

-

Alkene Carbons (-CH=CH-): Expected in the range of δ 118-145 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm), with their specific shifts influenced by the C-F and C-Cl couplings and the electronic effects of the substituents.

-

Ethoxy Carbons (-OCH₂CH₃): The -OCH₂- carbon is expected around δ 63-65 ppm, and the -CH₃ carbon around δ 14-16 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1680-1710 cm⁻¹.

-

C=C Stretch (Alkene): A peak around 1625-1640 cm⁻¹.

-

C-O Stretch (Ether): A strong band around 1250 cm⁻¹.

-

C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 244.65), showing a characteristic M+2 peak with about one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation patterns for cinnamic acids include the loss of -OH (M-17), -COOH (M-45), and cleavage of the ethoxy group.

Potential Applications in Drug Development and Research

The unique combination of substituents on 4-Chloro-3-ethoxy-2-fluorocinnamic acid suggests several promising avenues for research and development.

-

Anticancer Activity: Fluorinated organic molecules often exhibit enhanced biological activity.[1] The presence of the fluoro group in this cinnamic acid derivative makes it a candidate for evaluation as an anticancer agent, potentially through mechanisms like the inhibition of key signaling pathways or induction of apoptosis.[1]

-

Antimicrobial Properties: Cinnamic acid and its derivatives are known for their antimicrobial activity against a range of bacteria and fungi.[7][8] The halogen substituents (chloro and fluoro) can enhance the lipophilicity and membrane-disrupting capabilities of the molecule, potentially leading to potent antimicrobial effects.

-

Anti-inflammatory Effects: Many cinnamic acid derivatives possess anti-inflammatory properties. This activity is often linked to the inhibition of enzymes like lipoxygenase or cyclooxygenase. The specific substitution pattern of this molecule could modulate its anti-inflammatory potential.

-

Intermediate for Complex Molecules: This molecule can serve as a valuable building block in organic synthesis for creating more complex pharmaceutical agents or functional materials.[5]

Conclusion

4-Chloro-3-ethoxy-2-fluorocinnamic acid represents a promising, yet underexplored, molecule within the pharmacologically significant class of cinnamic acids. Its unique substitution pattern is predicted to confer a distinct set of physicochemical and biological properties. The synthetic route via Knoevenagel condensation is straightforward, making the compound accessible for further investigation. Based on the extensive research on analogous compounds, it is a strong candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays. This technical guide provides a solid, predictive foundation for researchers to begin their exploration of this high-potential molecule.

References

- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives: a new chapter of various pharmacological activities. Pharmaceutical and Chemical Journal, 45(1), 1-25.

- Royal Society of Chemistry. (2012).

- Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767.

- Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International journal of molecular sciences, 21(16), 5712.

- Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz-Adamczyk, P., Pękala, E., & Żesławska, E. (2018). Cinnamic acid derivatives in cosmetics: current use and future prospects. International Journal of Cosmetic Science, 40(4), 356-369.

- Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules, 19(12), 19292–19349.

- Barreca, D., Laganà, G., Leuzzi, U., Smeriglio, A., Trombetta, D., & Bellocco, E. (2020). Evaluation of the nutraceutical, antioxidant and cytoprotective properties of the exotic fruit Annona cherimola Mill. (Annonaceae).

-

Chem-Impex International Inc. (n.d.). 4-Chloro-2-fluorocinnamic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Tiyaboonchai, W. (2013). Cinnamic acid and its derivatives for prevention of skin cancer. Journal of Health Science and Medical Research, 31(1), 1-10.

-

Howei Pharm. (n.d.). CAS 202982-66-9 C9H6ClFO2 4-Chloro-3-fluorocinnamic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-cinnamic acid. John Wiley & Sons, Inc. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Indian Academy of Sciences. (1975). Synthesis of a-aryloxy cinnamic acids. Proceedings of the Indian Academy of Sciences - Section A, 82(6), 224-228.

-

ChemBK. (2024). 4-Chloro-2-fluorocinnamic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-chloro-3-fluorocinnamic acid (C9H6ClFO2). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-cinnamic acid - Optional[1H NMR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

- 1. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. 4-Fluorocinnamic acid [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-3-ethoxy-2-fluorocinnamic Acid

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Cinnamic Acid Derivative

In the vast landscape of medicinal chemistry, cinnamic acid and its derivatives have emerged as a privileged scaffold, demonstrating a remarkable spectrum of biological activities. These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, have been extensively explored for their therapeutic potential. This guide focuses on a specific, lesser-studied derivative: 4-Chloro-3-ethoxy-2-fluorocinnamic acid. Due to the nascent stage of research on this particular molecule, this document will adopt a deductive and inferential approach. By examining the well-documented mechanisms of action of structurally analogous cinnamic acid derivatives, we will construct a scientifically rigorous and plausible framework for the potential biological activities of 4-Chloro-3-ethoxy-2-fluorocinnamic acid. This guide is intended to serve as a foundational resource for researchers poised to investigate this promising compound, offering insights into its likely mechanisms and providing robust experimental protocols to validate these hypotheses.

Molecular Architecture: A Triad of Influential Substituents

The therapeutic potential of a molecule is intrinsically linked to its structure. 4-Chloro-3-ethoxy-2-fluorocinnamic acid possesses a unique combination of substituents on its phenyl ring, each poised to contribute to its biological profile:

-

The Cinnamic Acid Core: The foundational α,β-unsaturated carbonyl system is a key reactive center, known to participate in Michael addition reactions with biological nucleophiles, a feature often implicated in the anticancer activity of similar compounds.[1]

-

4-Chloro Group: The presence of a halogen, particularly chlorine, at the para-position is a common feature in many bioactive compounds. This substitution can enhance lipophilicity, thereby improving membrane permeability, and can also influence the electronic properties of the aromatic ring, potentially modulating interactions with biological targets.

-

3-Ethoxy Group: An ethoxy group at the meta-position can impact the molecule's solubility and steric profile. It may also participate in hydrogen bonding or other non-covalent interactions within a target's active site.

-

2-Fluoro Group: The introduction of a fluorine atom at the ortho-position can significantly alter the molecule's conformational preferences and electronic distribution. Fluorine's high electronegativity can influence the acidity of the carboxylic acid and modulate the reactivity of the entire molecule.

This distinct substitution pattern suggests that 4-Chloro-3-ethoxy-2-fluorocinnamic acid may exhibit a unique and potent biological activity profile, warranting a thorough investigation of its mechanism of action.

Inferred Antimicrobial and Antifungal Mechanisms: A Multi-pronged Assault

Cinnamic acid derivatives have long been recognized for their antimicrobial properties.[2] The mechanism of action is often multifaceted, involving the disruption of cellular integrity and the inhibition of essential metabolic processes.

Disruption of Microbial Cell Integrity

The lipophilic nature of the substituted phenyl ring, enhanced by the chloro and ethoxy groups, likely facilitates the partitioning of 4-Chloro-3-ethoxy-2-fluorocinnamic acid into the lipid bilayers of microbial cell membranes. This intercalation can disrupt membrane fluidity and integrity, leading to increased permeability and the leakage of vital intracellular components.

Inhibition of Fungal Ergosterol Biosynthesis

A compelling hypothesis for the antifungal activity of this compound is the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway. Studies on 4-chlorocinnamic acid esters have demonstrated their potential to act as inhibitors of this enzyme.[3][4][5] The proposed mechanism involves the coordination of the cinnamic acid moiety with the heme iron in the active site of CYP51, thereby blocking the demethylation of lanosterol, a critical step in ergosterol synthesis. The disruption of ergosterol production leads to a dysfunctional cell membrane and ultimately, fungal cell death.

Caption: Putative inhibition of fungal 14α-demethylase.

Anti-biofilm Activity

Many pathogenic microbes form biofilms, which are structured communities of cells encased in a self-produced polymeric matrix. Biofilms confer increased resistance to antibiotics and host immune responses. Cinnamic acid derivatives have been shown to inhibit biofilm formation in various bacteria.[6] The proposed mechanisms include the interference with quorum sensing signaling pathways and the inhibition of enzymes involved in the synthesis of the extracellular matrix.

Potential Anticancer Activity: Targeting the Hallmarks of Cancer

The anticancer potential of cinnamic acid derivatives is a burgeoning area of research.[2] The unique structural features of 4-Chloro-3-ethoxy-2-fluorocinnamic acid suggest several plausible mechanisms by which it could exert cytotoxic effects on cancer cells.

Michael Acceptor Activity and Induction of Apoptosis

The α,β-unsaturated carbonyl moiety of the cinnamic acid core can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in cellular proteins.[1] This covalent modification can disrupt the function of key proteins involved in cell survival and proliferation, ultimately triggering apoptosis.

Cell Cycle Arrest

By interfering with the function of proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), cinnamic acid derivatives can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells. For instance, some substituted cinnamic acid hybrids have been shown to cause G2/M phase arrest.[1]

Inhibition of Topoisomerases

Topoisomerases are enzymes that are crucial for DNA replication and repair. Their inhibition is a clinically validated strategy for cancer chemotherapy. Certain hybrid molecules incorporating a cinnamic acid scaffold have demonstrated potent topoisomerase inhibitory activity.[1] It is conceivable that 4-Chloro-3-ethoxy-2-fluorocinnamic acid could similarly interact with the DNA-topoisomerase complex, leading to the accumulation of DNA strand breaks and subsequent cell death.

Caption: Hypothesized effects on cell cycle and apoptosis.

Putative Anti-inflammatory Action: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of many diseases. Cinnamaldehyde, a related natural product, is known to possess anti-inflammatory properties through the modulation of key signaling pathways.[7][8]

Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Cinnamaldehyde has been shown to inhibit the activation of the NF-κB pathway.[7] It is plausible that 4-Chloro-3-ethoxy-2-fluorocinnamic acid could act similarly, preventing the translocation of NF-κB to the nucleus and thereby downregulating the expression of inflammatory mediators such as cytokines and chemokines.

Hypothesized Enzyme Inhibition: A Broader Spectrum of Activity

Beyond the aforementioned targets, cinnamic acid derivatives have been shown to inhibit a variety of other enzymes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. Halogenated cinnamic acids have demonstrated inhibitory activity against tyrosinase.[9] The chloro and fluoro substituents on 4-Chloro-3-ethoxy-2-fluorocinnamic acid may enhance its ability to bind to the active site of tyrosinase.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain cinnamic acid derivatives have been identified as α-glucosidase inhibitors.[10] The specific substitution pattern of 4-Chloro-3-ethoxy-2-fluorocinnamic acid could confer inhibitory activity against this enzyme.

Experimental Protocols for Mechanistic Validation

The following protocols provide a framework for experimentally validating the hypothesized mechanisms of action of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology:

-

Prepare a stock solution of 4-Chloro-3-ethoxy-2-fluorocinnamic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in medium) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Fungal 14α-demethylase Inhibition Assay

Objective: To assess the inhibitory activity of the compound against fungal 14α-demethylase.

Methodology:

-

Utilize a commercially available fungal 14α-demethylase assay kit or a recombinant enzyme system.

-

Prepare a reaction mixture containing the enzyme, its substrate (e.g., lanosterol), and NADPH in a suitable buffer.

-

Add varying concentrations of 4-Chloro-3-ethoxy-2-fluorocinnamic acid to the reaction mixture.

-

Initiate the reaction and monitor the depletion of NADPH or the formation of the product over time using a spectrophotometer or a fluorometer.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Cancer Cell Viability Assay

Objective: To evaluate the cytotoxic effect of the compound on a panel of cancer cell lines.

Methodology:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 4-Chloro-3-ethoxy-2-fluorocinnamic acid for 24, 48, and 72 hours.

-

Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the IC50 value, representing the concentration of the compound that reduces cell viability by 50%.

NF-κB Reporter Assay

Objective: To determine if the compound inhibits NF-κB signaling.

Methodology:

-

Use a stable cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

-

Pre-treat the cells with varying concentrations of 4-Chloro-3-ethoxy-2-fluorocinnamic acid for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

-

After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence).

-

A reduction in reporter activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Data Presentation: A Comparative Overview

The following table summarizes the reported antimicrobial activities of related cinnamic acid derivatives, providing a benchmark for future studies on 4-Chloro-3-ethoxy-2-fluorocinnamic acid.

| Compound | Organism | Activity (MIC) | Reference |

| 4-chlorocinnamic acid esters | Candida species | 0.024 - >5.09 µmol/mL | [3][4][5] |

| Cinnamic acid derivatives with 4-chloro-2-mercaptobenzenesulfonamide moiety | Enterococcus spp. (VRE) | 2 - >125 µg/mL | [6] |

| Cinnamaldehyde | Escherichia coli | - | [11] |

Conclusion: A Call to Investigation

While direct experimental evidence for the mechanism of action of 4-Chloro-3-ethoxy-2-fluorocinnamic acid is currently lacking, a comprehensive analysis of its structural features and the activities of related compounds provides a strong foundation for targeted investigation. The hypotheses presented in this guide—spanning antimicrobial, antifungal, anticancer, and anti-inflammatory activities—offer a roadmap for researchers to unravel the therapeutic potential of this novel molecule. The provided experimental protocols are designed to be robust and self-validating, ensuring the generation of high-quality data. It is our hope that this in-depth technical guide will catalyze further research into 4-Chloro-3-ethoxy-2-fluorocinnamic acid, ultimately leading to the development of new and effective therapeutic agents.

References

-

Chem-Impex. 4-Chloro-2-fluorocinnamic acid. [Link]

-

MDPI. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp.. (2023-12-02). [Link]

-

de Farias, P. A. M., et al. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Hindawi. (2019-04-23). [Link]

-

PubMed. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. National Center for Biotechnology Information. (2019-04-23). [Link]

-

ResearchGate. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (2019-04-06). [Link]

-

ChemBK. 4-Chloro-2-fluorocinnamic acid. [Link]

-

PubMed Central. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. National Center for Biotechnology Information. (2022-08-29). [Link]

-

MDPI. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. (2021-08-04). [Link]

-

ScienceDirect. Advances in pharmacological effects and mechanism of action of cinnamaldehyde. [Link]

-

PubMed Central. Cinnamic Acid Derivatives and Their Biological Efficacy. National Center for Biotechnology Information. [Link]

-

Maynooth University Research Archive Library. A review of cinnamaldehyde and its derivatives as antibacterial agents. (2019-11-07). [Link]

-

ResearchGate. Results of enzymatic inhibition of cinnamic acid derivatives against enzyme tyrosinase. [Link]

-

Universitas Indonesia. Cinnamic acid derivatives as α-glucosidase inhibitor agents. [Link]

-

Wikipedia. Cinnamaldehyde. [Link]

-

ResearchGate. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Advances in pharmacological effects and mechanism of action of cinnamaldehyde [frontiersin.org]

- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 9. researchgate.net [researchgate.net]

- 10. scholar.ui.ac.id [scholar.ui.ac.id]

- 11. Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity Screening of 4-Chloro-3-ethoxy-2-fluorocinnamic acid

Foreword: Charting the Bioactive Potential of a Novel Cinnamic Acid Derivative

Cinnamic acid and its derivatives represent a fascinating class of naturally occurring and synthetic compounds, renowned for their diverse and potent biological activities.[1][2][3] These activities, which span antimicrobial, anti-inflammatory, anticancer, neuroprotective, and antidiabetic properties, are profoundly influenced by the nature and position of substituents on the core structure.[4][5] The subject of this guide, 4-Chloro-3-ethoxy-2-fluorocinnamic acid, is a novel entity with a unique substitution pattern—a chloro group at position 4, an ethoxy group at position 3, and a fluoro group at position 2. This specific arrangement of electron-withdrawing and electron-donating groups suggests a high potential for significant biological activity, warranting a systematic and rigorous screening cascade to elucidate its therapeutic promise.

This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on how to approach the biological activity screening of this previously uncharacterized compound. Moving beyond a mere listing of protocols, this guide delves into the causality behind experimental choices, establishing a self-validating system of tiered assays designed to build a comprehensive biological profile of 4-Chloro-3-ethoxy-2-fluorocinnamic acid.

Section 1: Foundational Screening – Establishing a Cytotoxicity Profile

Before delving into specific therapeutic activities, it is paramount to first establish the foundational cytotoxicity profile of 4-Chloro-3-ethoxy-2-fluorocinnamic acid. This initial step is crucial for determining the concentration range for subsequent, more specific assays, and for identifying any potential for broad-spectrum toxicity. The MTT assay is a robust and widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[2][5][6]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Chloro-3-ethoxy-2-fluorocinnamic acid in a representative panel of human cell lines.

Cell Line Panel:

-

HEK293: Human embryonic kidney cells (a non-cancerous, rapidly dividing cell line).

-

HepG2: Human liver cancer cell line (to assess potential hepatotoxicity).

-

A549: Human lung cancer cell line.

-

MCF-7: Human breast cancer cell line.

Materials:

-

4-Chloro-3-ethoxy-2-fluorocinnamic acid (stock solution in DMSO).

-

Selected human cell lines.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well microplates.

-

Microplate reader.

Step-by-Step Methodology:

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 4-Chloro-3-ethoxy-2-fluorocinnamic acid in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve and using non-linear regression analysis.[7]

Interpretation of Foundational Screening Data

The IC50 values obtained from this initial screen will be instrumental in guiding the subsequent experimental design. A low IC50 value across all cell lines may suggest general cytotoxicity, whereas selective toxicity towards cancer cell lines would be a strong indicator for pursuing anticancer activity. The concentration range for subsequent assays should ideally be below the IC50 value to avoid confounding results due to overt toxicity.

Section 2: Tier 1 Screening – Probing for Primary Biological Activities

Based on the broad spectrum of activities exhibited by cinnamic acid derivatives, the initial tier of specific biological activity screening should focus on antimicrobial and anti-inflammatory potential.[4][8]

Antimicrobial Activity Screening

Given the increasing threat of antimicrobial resistance, the discovery of new antimicrobial agents is a global health priority. Cinnamic acid derivatives have shown promising activity against a range of pathogens.[9][10]

Objective: To determine the minimum inhibitory concentration (MIC) of 4-Chloro-3-ethoxy-2-fluorocinnamic acid against a panel of clinically relevant bacteria and fungi.

Microbial Panel:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa.

-

Fungi: Candida albicans, Aspergillus niger.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microplate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[1][11]

Anti-inflammatory Activity Screening

Chronic inflammation is a hallmark of numerous diseases. Many cinnamic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12][13][14]

Objective: To assess the inhibitory effect of 4-Chloro-3-ethoxy-2-fluorocinnamic acid on the activity of COX-2 and 5-LOX enzymes.

COX-2 Inhibition Assay (Fluorometric):

-

Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-

Detection: Measure the fluorescence generated by the product of the COX-2 reaction using a fluorescence plate reader.[15][16]

-

IC50 Calculation: Determine the IC50 value from the dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric):

-

Enzyme and Substrate Preparation: Prepare solutions of 5-lipoxygenase enzyme and linoleic acid as the substrate.

-

Inhibitor Incubation: Incubate the enzyme with different concentrations of the test compound.

-

Reaction Monitoring: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.[17][18][19]

-

IC50 Calculation: Calculate the IC50 value from the dose-response data.

Section 3: Tier 2 Screening – Investigating Specific Therapeutic Potentials

Should the Tier 1 screening reveal promising activity, the subsequent investigations should be more focused, exploring potential anticancer, neuroprotective, and antidiabetic effects.

Anticancer Activity

If the foundational cytotoxicity screen showed selective activity against cancer cell lines, a more in-depth investigation is warranted.

Objective: To determine the effect of 4-Chloro-3-ethoxy-2-fluorocinnamic acid on the cell cycle progression of a sensitive cancer cell line.

Step-by-Step Methodology:

-

Cell Treatment: Treat the selected cancer cell line with the test compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Neuroprotective Activity

Cinnamic acid derivatives have demonstrated neuroprotective effects, making this an important avenue to explore.[13]

Objective: To evaluate the ability of 4-Chloro-3-ethoxy-2-fluorocinnamic acid to protect neuronal cells from oxidative stress-induced cell death.

Cell Line: SH-SY5Y human neuroblastoma cells.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture SH-SY5Y cells and pre-treat them with various concentrations of the test compound for 24 hours.

-

Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to a neurotoxic agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described in Section 1.1.[20][21]

Antidiabetic Activity

The inhibition of carbohydrate-hydrolyzing enzymes is a key strategy in the management of type 2 diabetes.

Objective: To determine the inhibitory effect of 4-Chloro-3-ethoxy-2-fluorocinnamic acid on α-amylase and α-glucosidase activities.

α-Amylase Inhibition Assay:

-

Enzyme and Substrate: Use porcine pancreatic α-amylase and starch as the substrate.

-

Inhibitor Incubation: Pre-incubate the enzyme with the test compound.

-

Reaction and Detection: Initiate the reaction and measure the amount of reducing sugar produced using the dinitrosalicylic acid (DNSA) method.[22][23]

α-Glucosidase Inhibition Assay:

-

Enzyme and Substrate: Use α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Inhibitor Incubation: Pre-incubate the enzyme with the test compound.

-

Reaction and Detection: Monitor the release of p-nitrophenol by measuring the absorbance at 405 nm.[22][24]

Section 4: Data Presentation and Visualization

Tabulated Summary of Biological Activity

| Assay Type | Target/Cell Line | Endpoint | Result (IC50/MIC in µM) |

| Cytotoxicity | HEK293 | Cell Viability | |

| HepG2 | Cell Viability | ||

| A549 | Cell Viability | ||

| MCF-7 | Cell Viability | ||

| Antimicrobial | S. aureus | Growth Inhibition | |

| B. subtilis | Growth Inhibition | ||

| E. coli | Growth Inhibition | ||

| P. aeruginosa | Growth Inhibition | ||

| C. albicans | Growth Inhibition | ||

| A. niger | Growth Inhibition | ||

| Anti-inflammatory | COX-2 | Enzyme Inhibition | |

| 5-LOX | Enzyme Inhibition | ||

| Anticancer | A549 (example) | Cell Cycle Arrest | |

| Neuroprotection | SH-SY5Y | Protection from H₂O₂ | |

| Antidiabetic | α-Amylase | Enzyme Inhibition | |

| α-Glucosidase | Enzyme Inhibition |

Visualizing Experimental Workflows and Pathways

Caption: A tiered screening workflow for 4-Chloro-3-ethoxy-2-fluorocinnamic acid.

Caption: Putative anti-inflammatory mechanism via COX-2 and 5-LOX inhibition.

Conclusion: A Roadmap to Unveiling Therapeutic Potential

This technical guide provides a structured and scientifically rigorous framework for the comprehensive biological activity screening of 4-Chloro-3-ethoxy-2-fluorocinnamic acid. By employing a tiered approach, from foundational cytotoxicity to specific, mechanism-based assays, researchers can efficiently and effectively build a detailed profile of this novel compound. The causality-driven experimental design and self-validating protocols outlined herein are intended to ensure the generation of high-quality, interpretable data, paving the way for the potential development of a new therapeutic agent.

References

-

Gunia-Krzyżak, A., Słoczyńska, K., & Pękala, E. (2018). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 23(8), 2051. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

-

De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives: a new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

-

Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767. [Link]

-

Ghimire, G. P., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5713. [Link]

-

Mukherjee, S., et al. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1869, 189-196. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]

-

Pârvu, M., Vlase, L., Pârvu, A. E., & Roşca-Casian, O. (2019). In vitro evaluation of the antimicrobial and anti-inflammatory activity of several Cinnamic acid derivatives. Clujul medical (1957), 92(1), 79–85. [Link]

-

Tcw, J., & Goate, A. M. (2017). In Vitro Neuroprotection Assays. Methods in molecular biology (Clifton, N.J.), 1599, 115–125. [Link]

-

Ali, H., Houghton, P. J., & Soumyanath, A. (2006). α-Amylase inhibitory activity of some Malaysian plants used to treat diabetes; with particular reference to Phyllanthus amarus. Journal of ethnopharmacology, 107(3), 449–455. [Link]

-

Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Journal of Visualized Experiments, (93), e52090. [Link]

-

Maccarinelli, G., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 228. [Link]

-

S. Gunia-Krzyżak, A., et al. (2018). Cinnamic Acid Derivatives in Cosmetics: Current Use and Future Perspectives. Cosmetics, 5(3), 54. [Link]

-

de Oliveira, A. M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. BioMed research international, 2019, 3941242. [Link]

-

Geronikaki, A., et al. (2019). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules, 24(18), 3352. [Link]

-

Malterud, K. E., & Rydland, K. M. (2000). 15-Lipoxygenase inhibitory activity of some C-methylated flavonoids. Planta medica, 66(5), 457–458. [Link]

-

Maccarinelli, G., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 228. [Link]

-

de Oliveira, A. M., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. BioMed research international, 2019, 3941242. [Link]

-

Warner, T. D., & Mitchell, J. A. (2002). Cyclooxygenase-3 (COX-3): filling in the gaps toward a COX continuum? Proceedings of the National Academy of Sciences of the United States of America, 99(21), 13371–13373. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]

-

Meletiadis, J., et al. (2017). A contemporary view on screening and development of new antifungal agents. Drug discovery today, 22(10), 1501–1513. [Link]

-

American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17757–17766. [Link]

-

Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

-

Kumar, S., et al. (2022). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. Molecules, 27(15), 4991. [Link]

-

Wikipedia. (n.d.). IC50. [Link]

-

Slideshare. (n.d.). In vitro antidiabetic activity. [Link]

-

Syafri, W., et al. (2017). Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. International Journal of ChemTech Research, 10(9), 836-841. [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

-

ISAR Publisher. (2024). IN VITRO SCREENING METHODS FOR ANTI DIABETIC ACTIVITY: A COMPREHENSIVE REVIEW. ISAR Journal of Medical and Pharmaceutical Sciences. [Link]

-

ResearchGate. (2016). How do analyze your IC50 resultS for a newly designed drugs?. [Link]

-

Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and cytotoxicity. IntechOpen. [Link]

-

DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. [Link]

-

Narkhede, M. B., et al. (2018). Antidiabetic and In Vitro Enzyme Inhibition Studies of Methanol Extract of Ocimum tenuiflorum Linn Leaves and Its Fractions. Journal of evidence-based complementary & alternative medicine, 23, 2156587217751305. [Link]

-

InnoSer. (n.d.). In vitro neurology assays. [Link]

-

Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. International Journal of Molecular Medicine, 48(6), 223. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. woah.org [woah.org]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. clyte.tech [clyte.tech]

- 7. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. BiochemSphere [biochemicalsci.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. integra-biosciences.com [integra-biosciences.com]

- 12. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]

- 13. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 14. journalajrb.com [journalajrb.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. assaygenie.com [assaygenie.com]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. researchgate.net [researchgate.net]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antidiabetic and In Vitro Enzyme Inhibition Studies of Methanol Extract of Ocimum tenuiflorum Linn Leaves and Its Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. article.isarpublisher.com [article.isarpublisher.com]

Unlocking the Therapeutic Promise of 4-Chloro-3-ethoxy-2-fluorocinnamic acid: A Technical Guide to Potential Molecular Targets

For distribution to researchers, scientists, and drug development professionals.

Abstract